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molecular formula C6H12N2O B8432336 [(2-Methoxyethyl)(methyl)amino]acetonitrile

[(2-Methoxyethyl)(methyl)amino]acetonitrile

Cat. No. B8432336
M. Wt: 128.17 g/mol
InChI Key: FVEWFDLBHKDJOP-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A mixture of nitrile 267 (3.06 g, 23.4 mmol) and Raney-Nickel (50% slurry in water, 15 g) in EtOH (100 mL) and cNH3 (10 mL) was stirred vigorously under H2 (60 psi) for 5 h. The mixture was filtered through Celite, washed with EtOH (60 mL) and the solvent evaporated, keeping the bath temperature below 35° C. to give crude diamine 268 (Pasini, C.; et al., Farmaco, Edizione Scientifica 1965, 20, 673-685) (2.45 g, 79%) as a colourless oil, which was used without further purification: 1H NMR [(CD3)2SO] δ 3.39 (t, J=6.0 Hz, 2H, CH2O), 3.22 (s, 3H, OCH3), 2.61 (br s, 2H, CH2N), 2.49 (t, J=6.0 Hz, 2H, CH2N), 2.36 (t, J=6.7 Hz, 2H, CH2N), 2.17 (s, 3H, NCH3), NH2 not observed; 13C NMR δ 59.4, 57.9, 56.3, 42.4, 38.6, 20.2.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:7][C:8]#[N:9])[CH3:6]>CCO.[Ni]>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:6])[CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
COCCN(C)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously under H2 (60 psi) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (60 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the bath temperature below 35° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COCCN(CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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